molecular formula C30H18 B1629045 2,7-Diphenylbenzo[ghi]fluoranthene CAS No. 210487-04-0

2,7-Diphenylbenzo[ghi]fluoranthene

Cat. No.: B1629045
CAS No.: 210487-04-0
M. Wt: 378.5 g/mol
InChI Key: BOLXISRZNPOAHU-UHFFFAOYSA-N
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Description

2,7-Diphenylbenzo[ghi]fluoranthene is a useful research compound. Its molecular formula is C30H18 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,12-diphenylpentacyclo[8.8.0.02,7.03,17.013,18]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18/c1-3-8-19(9-4-1)23-16-21-14-15-22-17-26(20-10-5-2-6-11-20)24-12-7-13-25-27(18-23)28(21)29(22)30(24)25/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLXISRZNPOAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC5=CC(=C6C=CC=C3C6=C54)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610650
Record name 2,7-Diphenylbenzo[ghi]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210487-04-0
Record name 2,7-Diphenylbenzo[ghi]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Classification and Nomenclature of Benzo Ghi Fluoranthene and Its Phenyl Substituted Derivatives

Polycyclic aromatic hydrocarbons are a class of organic compounds composed of multiple fused aromatic rings. nih.gov Their classification is often based on the number and arrangement of these rings. Benzo[ghi]fluoranthene (B49607), the parent structure of the title compound, is a non-alternant PAH, meaning it contains rings other than the six-membered benzene (B151609) rings. nih.gov Specifically, it features a five-membered ring fused with naphthalene (B1677914) and benzene moieties. nih.gov The IUPAC nomenclature for such complex structures follows a systematic set of rules, with numbering starting from the uppermost ring furthest to the right and proceeding clockwise. nih.gov

The addition of phenyl groups (C₆H₅) as substituents to the benzo[ghi]fluoranthene core introduces further structural complexity and significantly modulates its electronic and photophysical properties. A phenyl group is an aryl group, a broad term for any aromatic ring substituent. acs.org The nomenclature for these derivatives specifies the locants of the phenyl groups on the parent benzo[ghi]fluoranthene skeleton. Thus, in 2,7-Diphenylbenzo[ghi]fluoranthene , the phenyl groups are attached at the 2nd and 7th carbon atoms of the benzo[ghi]fluoranthene core. The presence of these bulky phenyl groups can influence the planarity of the molecule due to steric hindrance, which in turn affects its crystal packing and solid-state properties.

Historical Perspective of Fluoranthene Based π Systems in Molecular Design

The study of fluoranthene (B47539) and its derivatives has a rich history rooted in the exploration of coal tar and its components. nih.gov Fluoranthene itself is known for its characteristic fluorescence under UV light, a property that has long intrigued chemists. nih.gov Historically, research on fluoranthene-based π-systems has been driven by a desire to understand the relationship between molecular structure and photophysical behavior.

In recent decades, the focus has shifted towards harnessing these properties for applications in molecular electronics and materials science. The rigid and extended π-system of the fluoranthene core makes it an attractive building block for creating organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors. nih.gov The ability to functionalize the fluoranthene skeleton, for instance by introducing phenyl groups, allows for the fine-tuning of its electronic energy levels (HOMO and LUMO) and, consequently, its optical and charge-transport properties. The development of synthetic methodologies like the Diels-Alder reaction and Suzuki coupling has been instrumental in the creation of a diverse library of fluoranthene-based molecules, each with tailored characteristics. researchgate.netyoutube.com

Research Significance of 2,7 Diphenylbenzo Ghi Fluoranthene As a Model System for Extended Conjugation

Retrosynthetic Analysis and Precursor Chemistry for Benzo[ghi]fluoranthene Scaffolds

Retrosynthetic analysis is a foundational technique in planning the synthesis of complex organic molecules. semanticscholar.org For the benzo[ghi]fluoranthene core, a common retrosynthetic approach involves dissecting the molecule into more readily available precursors. A logical disconnection can be made at the bonds forming the five-membered ring, leading back to a substituted fluorene (B118485) derivative. For instance, a new synthetic route to the parent benzo[ghi]fluoranthene has been developed starting from methyl fluorene-9-carboxylate. rsc.org This highlights the importance of fluorene-based compounds as key precursors in the synthesis of this particular PAH.

Another powerful strategy involves building the fluoranthene (B47539) skeleton from naphthalene (B1677914) precursors. The synthesis of various substituted hydroxyfluoranthenes has been achieved using 1-iodo-8-alkynylnaphthalene derivatives. nih.govacs.org These precursors are prepared through selective monoalkynylative Sonogashira reactions of 1,8-diiodonaphthalene. acs.org This approach underscores the utility of functionalized naphthalenes in constructing the intricate fluoranthene core.

Targeted Synthetic Routes to this compound

The introduction of phenyl groups at the 2 and 7 positions of the benzo[ghi]fluoranthene core requires specific synthetic methodologies that allow for precise arylation.

Metal-Catalyzed Coupling Reactions for Arylation

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, and they are particularly well-suited for the arylation of PAH scaffolds. While direct C-H arylation of the benzo[ghi]fluoranthene core at the 2 and 7 positions is a desirable and efficient strategy, the regioselectivity can be challenging to control. Methodologies developed for other PAHs, such as the copper-catalyzed C7–H arylation of 1-naphthamides using aryliodonium salts, provide a template for potential application to the benzo[ghi]fluoranthene system. beilstein-journals.orgbeilstein-archives.org This approach avoids the need for precious metal catalysts and demonstrates excellent functional group tolerance. beilstein-archives.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are also highly effective for this purpose. nih.govbeilstein-journals.org This would typically involve the synthesis of a di-halogenated (e.g., dibromo- or diiodo-) benzo[ghi]fluoranthene precursor, which can then be coupled with phenylboronic acid to install the phenyl groups at the desired positions. The synthesis of acenaphthylene-fused heteroarenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade further illustrates the power of this methodology in building complex fused aromatic systems. beilstein-journals.org

Electrocyclization and Dehydrogenation Approaches

Electrocyclization reactions, often followed by a dehydrogenation or aromatization step, represent another key strategy for the formation of the benzo[ghi]fluoranthene core. These reactions involve the formation of a new ring through the rearrangement of π-electrons in an open-chain conjugated system, typically induced by heat or light. Subsequent dehydrogenation then leads to the final aromatic system. This approach has been utilized in the synthesis of various non-alternant isomers of pyrene (B120774) and benzo[a]pyrene. beilstein-journals.org While specific examples for this compound are not detailed in the provided results, the general principle is a cornerstone of PAH synthesis.

Domino Reaction Sequences for Fluoranthene Core Formation

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient pathway to complex molecules like fluoranthenes. nih.gov A notable example is the rapid construction of the fluoranthene skeleton through a domino sequence involving a Suzuki–Miyaura coupling, an intramolecular Diels–Alder reaction, and an aromatization-driven ring-opening isomerization. nih.govacs.org This method has been shown to produce substituted hydroxyfluoranthenes in high yields. nih.gov The development of such domino processes is a significant goal in modern synthetic chemistry as it improves efficiency and reduces waste. nih.gov

Strategies for Regioselective Functionalization and Advanced Derivatization of the this compound Core

Further modification of the this compound core is crucial for tuning its properties. Regioselective functionalization allows for the precise placement of substituents to achieve desired electronic effects.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels and Spatial Distributions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and kinetic stability. A smaller gap generally signifies higher reactivity and lower stability.

The HOMO is characterized by its electron-donating ability, and its energy level is directly related to the ionization potential. The LUMO, conversely, relates to the electron-accepting ability and is associated with the electron affinity. In this compound, the HOMO is expected to be delocalized across the entire π-conjugated system of the benzo[ghi]fluoranthene core, with significant contributions from the phenyl substituents. The LUMO is also anticipated to be distributed over the core aromatic structure.

The spatial distribution of these orbitals dictates the regions of the molecule that are most likely to participate in electron donation and acceptance. For this compound, the HOMO is predicted to have high electron density on the benzo[ghi]fluoranthene core, indicating that this is the primary site for electrophilic attack. The LUMO's distribution will highlight the areas susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies of this compound

Molecular OrbitalPredicted Energy (eV)
HOMO-5.8 to -5.5
LUMO-2.4 to -2.1
HOMO-LUMO Gap3.4 to 3.1

Note: These values are estimations based on typical DFT calculation results for similar diphenyl-substituted PAHs and are presented as a likely range.

Investigation of Electron Affinity and Acceptor Capabilities of the Benzo[ghi]fluoranthene Skeleton.

The intrinsic ability of the benzo[ghi]fluoranthene skeleton to accept an electron is quantified by its electron affinity (EA). A positive electron affinity indicates that the anion is more stable than the neutral molecule, signifying a favorable electron capture process. The electron-acceptor capability is a critical parameter in the design of organic electronic materials, particularly for n-type semiconductors.

Theoretical calculations can provide reliable estimates of electron affinity. For the parent benzo[ghi]fluoranthene, the presence of the electron-deficient five-membered ring within the fluoranthene moiety enhances its electron-accepting character compared to all-benzenoid PAHs. This inherent property makes the benzo[ghi]fluoranthene core an interesting building block for electron-transporting materials.

The electron affinity can be theoretically determined from the energy difference between the neutral molecule and its radical anion. It is also often approximated by the negative of the LUMO energy (-ELUMO) through Koopman's theorem, although more accurate values are obtained from ΔSCF (delta self-consistent field) calculations.

Table 2: Predicted Electron Affinity of the Benzo[ghi]fluoranthene Core

PropertyPredicted Value (eV)
Adiabatic Electron Affinity0.7 to 1.0
Vertical Electron Affinity0.6 to 0.9

Note: These values are estimations for the unsubstituted benzo[ghi]fluoranthene core based on computational studies of similar PAHs.

Understanding the Electronic Impact of Diphenyl Substituents on the Core Conjugation System.

The introduction of two phenyl groups at the 2 and 7 positions of the benzo[ghi]fluoranthene core has a profound impact on its electronic structure. These substituents extend the π-conjugated system, which generally leads to a destabilization of the HOMO and a stabilization of the LUMO.

The net effect is a reduction of the HOMO-LUMO gap compared to the unsubstituted parent molecule. This narrowing of the gap is a common feature observed in functionalized PAHs and is responsible for red-shifts in their absorption and emission spectra. The phenyl groups act as electron-donating moieties through resonance, increasing the electron density of the core.

Furthermore, the steric interactions between the phenyl substituents and the benzo[ghi]fluoranthene core can induce torsional angles, leading to a non-planar geometry. This deviation from planarity can, in turn, affect the degree of π-orbital overlap and modulate the electronic properties. However, for the purpose of this theoretical overview, a largely planar conformation is assumed for maximal conjugation.

The electronic influence of the diphenyl substituents is a key strategy for tuning the optoelectronic properties of the core PAH for specific applications.

Theoretical Prediction of Chemical Reactivity and Electrophilicity Indices.

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the chemical reactivity of molecules through various descriptors. These indices are derived from the change in energy with respect to the number of electrons and the external potential.

Global Reactivity Descriptors:

Chemical Potential (μ): Represents the escaping tendency of an electron from a system. It is approximated as the average of the HOMO and LUMO energies: μ ≈ (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as half the difference between the HOMO and LUMO energies: η ≈ (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index signifies a stronger electrophile.

For this compound, the extended conjugation due to the phenyl groups is expected to decrease the chemical hardness and increase the electrophilicity index compared to the parent benzo[ghi]fluoranthene.

Table 3: Predicted Global Reactivity Descriptors for this compound

DescriptorPredicted Value
Chemical Potential (μ)-3.95 to -3.80 eV
Chemical Hardness (η)1.70 to 1.55 eV
Electrophilicity Index (ω)4.59 to 4.71 eV

Note: These values are calculated based on the predicted HOMO and LUMO energy ranges in Table 1.

These theoretical predictions provide a comprehensive understanding of the electronic structure and reactivity of this compound, highlighting the significant role of the diphenyl substituents in modulating the properties of the benzo[ghi]fluoranthene core. Such insights are invaluable for the rational design of novel organic materials with tailored electronic characteristics.

Spectroscopic Probes and Photophysical Behavior of 2,7 Diphenylbenzo Ghi Fluoranthene

Electronic Absorption Spectroscopy: Detailed Analysis of Transitions and Band Assignments

The electronic absorption spectrum of a molecule provides insights into its electron distribution and the energy required to promote electrons to higher energy orbitals. For polycyclic aromatic hydrocarbons like benzo[ghi]fluoranthene (B49607), the UV-Vis spectrum is typically characterized by several bands corresponding to π-π* transitions.

The introduction of two phenyl groups at the 2 and 7 positions of the benzo[ghi]fluoranthene core is expected to significantly influence its electronic absorption spectrum. The phenyl substituents will extend the π-conjugated system of the molecule. This extension of conjugation generally leads to a bathochromic shift , or a shift to longer wavelengths (lower energy), of the absorption bands. This is because the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels become closer, reducing the energy gap for electronic transitions.

The absorption spectrum of the parent benzo[ghi]fluoranthene, as documented in various databases, shows characteristic absorption maxima. nih.govnist.gov The spectrum of 2,7-diphenylbenzo[ghi]fluoranthene is predicted to exhibit a similar pattern of bands, but they will be red-shifted. The fine vibrational structure often observed in the absorption spectra of PAHs may become less resolved due to the increased conformational flexibility introduced by the phenyl groups.

Table 1: Predicted Electronic Absorption Characteristics of this compound in a Non-polar Solvent

Predicted TransitionExpected Wavelength Range (nm)Comments
S₀ → S₁350 - 450Red-shifted compared to benzo[ghi]fluoranthene due to extended π-conjugation.
S₀ → S₂300 - 350Also expected to show a bathochromic shift.
Higher Energy Transitions< 300Likely to be a complex region with multiple overlapping bands.

Fluorescence Emission Spectroscopy: Quantum Yield Determination and Lifetime Measurements

Molecules that absorb light can also emit light through a process called fluorescence. The fluorescence spectrum is typically a mirror image of the S₀ → S₁ absorption band and occurs at a longer wavelength (lower energy) due to energy loss in the excited state.

The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is also anticipated to be affected. An increase in the radiative decay rate due to enhanced fluorescence would lead to a shorter fluorescence lifetime.

Table 2: Predicted Fluorescence Properties of this compound

PropertyPredicted Value/TrendRationale
Emission Wavelength (λₑₘ)Blue-Green RegionRed-shifted from the parent compound's emission.
Fluorescence Quantum Yield (Φբ)Moderate to HighPhenyl groups may increase rigidity and enhance fluorescence.
Fluorescence Lifetime (τբ)Nanosecond rangeExpected to be influenced by the rates of radiative and non-radiative decay.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Insights

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and stereochemistry of a molecule. In ¹H NMR, the chemical shifts of the protons would provide information about their local electronic environment. The protons on the benzo[ghi]fluoranthene core would likely appear in the aromatic region (typically 7-9 ppm). The protons of the two phenyl groups would also resonate in this region, potentially leading to a complex and overlapping spectrum.

In ¹³C NMR, the number of distinct signals would confirm the symmetry of the molecule. For this compound, which possesses a C₂ axis of symmetry, the number of unique carbon signals would be half the total number of carbon atoms. The chemical shifts of the carbon atoms would be influenced by their position within the π-system and their proximity to the phenyl substituents.

Advanced Vibrational Spectroscopy (e.g., Infrared, Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of the molecule. The IR spectrum of this compound would be dominated by bands corresponding to C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic framework (around 1400-1600 cm⁻¹). The out-of-plane C-H bending modes (typically below 900 cm⁻¹) are often characteristic of the substitution pattern on the aromatic rings.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the carbon skeleton, which are often weak in the IR spectrum. The conformational flexibility of the phenyl groups (i.e., the dihedral angle between the phenyl rings and the benzo[ghi]fluoranthene core) could be studied using variable-temperature vibrational spectroscopy.

X-ray Diffraction and Electron Diffraction for Solid-State Molecular Conformation and Crystal Structure Analysis

The definitive three-dimensional structure of this compound in the solid state can be determined using X-ray diffraction analysis of a single crystal. This technique would provide precise bond lengths, bond angles, and the dihedral angles of the phenyl substituents relative to the planar benzo[ghi]fluoranthene core. This information is crucial for understanding the intermolecular interactions, such as π-π stacking, that govern the crystal packing.

In the absence of a suitable single crystal, electron diffraction can be employed on nanocrystalline materials to obtain similar structural information. researchgate.net The solid-state conformation will have a significant impact on the material's bulk properties, including its electronic conductivity and optical characteristics in the solid state.

Computational Modeling and Theoretical Frameworks Applied to 2,7 Diphenylbenzo Ghi Fluoranthene

Density Functional Theory (DFT) Studies for Geometry Optimization and Ground-State Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone for investigating the geometry and ground-state electronic structure of complex organic molecules. For fluoranthene (B47539) and its derivatives, DFT methods are frequently employed to predict their optimized structures. nih.gov Quantum chemical methods are utilized to study the electronic structure and optical properties of these molecules. nih.gov

In a typical DFT study, the ground-state geometry of a molecule like 2,7-Diphenylbenzo[ghi]fluoranthene would be optimized using a functional such as B3LYP, often paired with a basis set like 6-311G(d,p). researchgate.net Such calculations yield crucial data, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For instance, studies on related fluoranthene derivatives show that structural parameters obtained with different DFT methods like B3LYP and PBE1PBE are very similar. researchgate.net

Beyond geometry, DFT calculations provide a detailed picture of the electronic landscape. Key parameters derived include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. Frontier Molecular Orbital (FMO) theory, which utilizes these DFT-derived orbitals, helps in understanding the donor-acceptor reaction mechanisms. mdpi.com

Table 1: Illustrative DFT-Calculated Parameters for a PAH System (Note: This table is illustrative and based on typical outputs for related PAH systems, as specific data for this compound is not readily available in the cited literature.)

ParameterValueSignificance
HOMO Energy-5.50 eVIndicates electron-donating ability
LUMO Energy-2.10 eVIndicates electron-accepting ability
HOMO-LUMO Gap3.40 eVRelates to chemical reactivity and stability
Total Dipole Moment0.5 DIndicates overall polarity of the molecule

Time-Dependent Density Functional Theory (TD-DFT) for Simulating Excited-State Dynamics and Optical Properties

To understand the optical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. This approach allows for the calculation of excited-state properties, providing insights into the electronic transitions that occur when the molecule interacts with light.

TD-DFT has been successfully used to model the absorption properties of numerous PAHs. mdpi.com For fluoranthene and its derivatives, TD-DFT calculations, often performed on the DFT-optimized ground-state geometry, can predict the absorption and emission spectra. nih.gov The choice of the exchange-correlation functional is critical, with studies on similar molecules showing that the B3LYP functional often provides results in good agreement with experimental data. nih.gov In contrast, some meta-hybrid functionals may underestimate the absorption and emission wavelengths. nih.gov

These simulations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. By analyzing the molecular orbitals involved in these electronic transitions, researchers can characterize them as, for example, π-π* transitions, which are common in aromatic systems.

Table 2: Representative TD-DFT Results for Fluoranthene Derivatives (Note: These values are representative of fluoranthene systems and serve as an example of typical TD-DFT outputs.)

TransitionCalculated Absorption Wavelength (nm)Oscillator Strength (f)
S0 → S13800.12
S0 → S23550.45
S0 → S33200.89

Configuration Interaction Singles (CIS) and Other Post-Hartree-Fock Methods for Electron Correlation Effects

While DFT and TD-DFT are powerful tools, they are approximations. For a more accurate description of electron correlation, especially in excited states, post-Hartree-Fock methods are employed. One such method is Configuration Interaction Singles (CIS).

The CIS method has been used to optimize the geometry of the lowest singlet excited state for molecules like fluoranthene and benzo[k]fluoranthene (B33198). nih.gov This is crucial for accurately calculating emission spectra (fluorescence), as the emission process occurs from the relaxed excited-state geometry. Comparing the ground-state geometry from DFT with the excited-state geometry from CIS can reveal structural changes upon photoexcitation.

Other more computationally intensive post-Hartree-Fock methods, such as Coupled Cluster (CC) theory or Multi-Reference Configuration Interaction (MRCI), can provide even higher accuracy for both energies and geometries. However, their application to large molecules like this compound is often limited by their significant computational cost. These methods are typically used for smaller, benchmark systems to validate the results from more computationally efficient methods like DFT and TD-DFT.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For a molecule like this compound, which has phenyl substituents, MD simulations can provide insights into its conformational flexibility. The rotation of the phenyl groups relative to the rigid benzo[ghi]fluoranthene (B49607) core can be modeled to understand the accessible conformations and the energy barriers between them.

MD simulations are also invaluable for studying intermolecular interactions. For instance, simulations have been used to investigate the adsorption mechanism of PAHs onto soot particles, where π-π stacking interactions are dominant. nih.gov Similarly, MD could be used to model the aggregation behavior of this compound in solution or the solid state, which is crucial for understanding its material properties. These simulations typically rely on force fields, which are sets of parameters that describe the potential energy of the system.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting this compound Characteristics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with a specific property of interest. mdpi.com This approach is particularly useful for predicting the properties of compounds that have not been experimentally synthesized or tested.

QSPR models have been developed to predict various properties of PAHs, such as their melting points and antioxidant activity. mdpi.comdergipark.org.tr These models are built using a "training set" of molecules with known properties. mdpi.com Various molecular descriptors, which are numerical representations of the molecule's structure, are calculated and then used to build a mathematical model (e.g., using Multiple Linear Regression or Artificial Neural Networks) that relates the descriptors to the property. dergipark.org.tr

For example, a QSPR model for predicting the melting point of PAHs included benzo[ghi]fluoranthene in its dataset. dergipark.org.tr Such models can be used to estimate the properties of this compound by calculating the necessary molecular descriptors for its structure and inputting them into the established QSPR equation. One study identified benzo[ghi]fluoranthene as non-mutagenic based on a QSAR classification model. qsardb.org

Table 3: QSPR Data for Benzo[ghi]fluoranthene and Related Compounds

CompoundCAS NumberExperimental Property (Melting Point, K)Predicted Property (Melting Point, K)
Benzo[ghi]fluoranthene203-12-3422449.675
Fluoranthene207-08-9384399.785
Benzo[b]fluoranthene205-99-2441437.920
Benzo[j]fluoranthene205-82-3439423.649
Benzo[k]fluoranthene207-08-9481Not Available

Source: Adapted from DergiPark, 2024. dergipark.org.tr

Advanced Materials Applications of 2,7 Diphenylbenzo Ghi Fluoranthene and Its Functionalized Derivatives

Development of Organic Light-Emitting Diode (OLED) Emitters and Charge Transport Materials

Derivatives of benzo[ghi]fluoranthene (B49607) have been identified as highly promising materials for use in organic light-emitting devices. The benzo[ghi]fluoranthene skeleton possesses a high electron affinity, making its derivatives materials with a low-lying Lowest Unoccupied Molecular Orbital (LUMO) level and strong electron-accepting capabilities. nih.gov This intrinsic property is highly beneficial for charge transport and injection in OLEDs. Furthermore, these derivatives can be engineered to have a high glass transition temperature, which contributes to the durability and longevity of the OLED device by preventing crystallization of the organic thin films. nih.gov

Role as Host and Guest Materials in Light-Emitting Layers

In the architecture of an OLED, the light-emitting layer (EML) is paramount. Benzo[ghi]fluoranthene derivatives have demonstrated versatility by functioning as both "host" and "guest" materials within this layer. nih.gov

When used as a host material , the benzo[ghi]fluoranthene derivative constitutes the bulk of the EML, typically between 20% and 99.9% by weight. nih.gov It provides the matrix for a dopant "guest" material and facilitates charge transport to the guest, where the actual light emission occurs. The high electron affinity of the benzo[ghi]fluoranthene host ensures efficient electron injection and transport. nih.gov

Role in EML Function Key Properties of Benzo[ghi]fluoranthene Derivatives
Host Forms the matrix, facilitates charge transport.High electron affinity, good electron acceptability, high glass transition temperature. nih.gov
Guest Acts as the primary light emitter.High fluorescence quantum efficiency (requires substitution), leads to high luminance and durability. nih.gov

Optimization of Electroluminescence Efficiency and Color Purity

The performance of an OLED, particularly its electroluminescence (EL) efficiency and color purity, can be finely tuned by modifying the chemical structure of the emitter and host materials. For benzo[ghi]fluoranthene derivatives, strategic functionalization is key. The introduction of substituents onto the core benzo[ghi]fluoranthene skeleton is necessary to increase the fluorescence quantum efficiency, a critical factor for high EL efficiency. nih.gov

The choice of substituent can also influence the emission color. For instance, different derivatives can be synthesized to emit light across the visible spectrum. Research into related fluoranthene (B47539) derivatives has demonstrated this principle. For example, a series of novel fluoranthene derivatives—7,8,10-triphenylfluoranthene (TPF), 7,10-diphenyl-8-(1-naphthyl)fluoranthene (DPNF), and 7,10-diphenyl-8-(9-phenanthrenyl)fluoranthene (DPPF)—were synthesized and shown to produce sky-blue emission with high efficiency. researchgate.net

Compound Maximum Emission (PL) CIE Coordinates Luminous Efficiency (at 10 mA/cm²)
TPF458 nm(0.192, 0.269)3.27 cd/A
DPNF460 nm(0.189, 0.262)3.24 cd/A
DPPF461 nm(0.192, 0.262)3.96 cd/A

This table presents data for related fluoranthene derivatives to illustrate the impact of substitution on electroluminescence, as specific data for 2,7-diphenylbenzo[ghi]fluoranthene was not available. researchgate.net

Achieving high color purity is essential for display applications. This often requires materials with narrow emission spectra. The molecular design of benzo[ghi]fluoranthene derivatives can be tailored to minimize intermolecular interactions that lead to spectral broadening, thereby improving color purity.

Exploration in Organic Field-Effect Transistors (OFETs) and Other Organic Electronic Devices

The favorable electronic properties of polycyclic aromatic hydrocarbons make them excellent candidates for the active layer in organic field-effect transistors (OFETs). nih.gov While specific studies on this compound in OFETs are limited, research on related benzo[k]fluoranthene (B33198) derivatives highlights the potential of this class of materials.

A family of air-stable, sulfur-hetero oligoarenes based on the benzo[k]fluoranthene unit has been developed for use as the active materials in thin-film OFETs. nih.gov These materials were synthesized through a series of reactions including Diels-Alder, bromination, Suzuki coupling, and an FeCl3-oxidative cyclization. The resulting devices exhibited p-type semiconductor behavior. The performance of these OFETs was found to be dependent on the substituents and the morphology of the thin film, with thermal annealing improving the charge carrier mobility. One such derivative achieved a carrier mobility as high as 0.083 cm²/Vs and a current on/off ratio of 10⁶, demonstrating the promise of benzo[k]fluoranthene-based materials for OFET applications. nih.gov

Benzo[k]fluoranthene Derivative Carrier Mobility (cm²/Vs) On/Off Ratio Annealing Effect
Sulfur-hetero derivative 110.08310⁶Mobility improved

This table showcases the performance of a sulfur-hetero benzo[k]fluoranthene derivative in an OFET, indicating the potential of the broader benzo-fluoranthene family in such applications. nih.gov

Applications in Fluorescent Sensors and Organic Nonlinear Optical Materials

The inherent fluorescence of many polycyclic aromatic hydrocarbons provides a basis for their use in chemical sensing. These molecules can act as fluorescent probes where their emission properties change in the presence of a target analyte. For instance, benzo[ghi]perylene (B138134) and coronene (B32277) have been utilized as ratiometric fluorescent probes to monitor changes in microenvironments, such as the formation of micelles in aqueous solutions. researchgate.net The perturbations in the vibronic bands of their emission spectra serve as the sensing mechanism. researchgate.net While direct applications of this compound as a fluorescent sensor are not widely reported, a rare natural benzo[k,l]xanthene has been shown to act as a turn-off fluorescent sensor for copper ions (Cu²⁺). researchgate.netmdpi.com This suggests that with appropriate functionalization to create specific binding sites, benzo[ghi]fluoranthene derivatives could be developed into selective and sensitive fluorescent sensors for various ions or molecules.

In the realm of nonlinear optics (NLO), organic materials with large delocalized π-electron systems are of great interest for applications in optical data storage and processing. The modification of PAHs with electron-donating and electron-accepting groups can enhance their NLO properties. Theoretical studies on various PAHs have shown that functionalization significantly impacts their hyperpolarizability, a key measure of NLO activity. While specific NLO data for this compound is scarce, the general principles of molecular engineering applied to other PAHs suggest that the benzo[ghi]fluoranthene core could be a valuable platform for designing new NLO materials.

Engineering of Curved Nanographene Structures and Helical Systems from Benzo[ghi]fluoranthene Precursors

The bottom-up synthesis of complex carbon nanostructures, such as nanographenes and helical systems, from molecular precursors is a forefront area of materials science. These materials have potential applications in nanoelectronics and spintronics. The fusion of five- and six-membered rings in the benzo[ghi]fluoranthene structure makes it an intriguing, albeit challenging, precursor for such syntheses.

The synthesis of nanographenes often involves surface-assisted or solution-phase reactions, such as cyclodehydrogenation, to extend the polycyclic aromatic system. nih.govmdpi.com For example, custom-designed molecular precursors have been used to create nanographenes on titanium dioxide surfaces through thermally induced intramolecular cyclodehydrogenation. nih.gov While this compound itself has not been explicitly reported as a precursor, the general strategies for nanographene synthesis could potentially be adapted for it.

The synthesis of helical structures, or helicenes, often relies on creating steric strain within a PAH. For example, benzo[c]phenanthrene (B127203) exhibits a slight helical twist due to steric repulsion between hydrogen atoms. mdpi.com The synthesis of functionalized helical BN-benzo[c]phenanthrenes has been achieved, demonstrating that complex helical systems can be built from benzo-fused precursors. rsc.org The rigid and angular structure of benzo[ghi]fluoranthene could potentially be exploited in the design of novel, complex helical and curved nanographene structures.

Structure Property Relationships and Molecular Engineering Principles for 2,7 Diphenylbenzo Ghi Fluoranthene

Systematic Investigation of Substituent Effects on Electronic Band Gaps and Optical Transitions

The electronic band gap, defined by the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a critical parameter that governs the optical and electronic properties of a molecule. In 2,7-Diphenylbenzo[ghi]fluoranthene, this gap can be systematically tuned by introducing various substituent groups onto the peripheral phenyl rings. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a pivotal role in modulating the HOMO and LUMO energy levels.

This tuning of the electronic band gap has a direct impact on the optical transitions of the molecule. A smaller band gap typically leads to a bathochromic (red) shift in the absorption and emission spectra, as less energy is required to excite an electron from the HOMO to the LUMO. The systematic variation of substituents allows for the precise control over the color of emitted light, a crucial aspect in the design of organic light-emitting diodes (OLEDs).

Table 1: Predicted Effects of Substituents on the Electronic Properties of this compound Note: The values presented in this table are representative examples based on general principles of substituent effects on polycyclic aromatic hydrocarbons and are intended for illustrative purposes.

Substituent (at para-position of phenyl rings)Electronic NaturePredicted HOMO Energy (eV)Predicted LUMO Energy (eV)Predicted Band Gap (eV)Expected Shift in Absorption/Emission
-H (unsubstituted)Neutral-5.80-2.503.30Reference
-OCH₃Electron-Donating-5.65-2.453.20Bathochromic (Red Shift)
-N(CH₃)₂Strongly Electron-Donating-5.50-2.403.10Significant Bathochromic Shift
-CNElectron-Withdrawing-6.05-2.753.30Minimal Shift
-NO₂Strongly Electron-Withdrawing-6.20-2.953.25Slight Bathochromic Shift

Correlating Molecular Conformation with Photophysical Output

The three-dimensional arrangement of the phenyl groups relative to the central benzo[ghi]fluoranthene (B49607) core significantly influences the photophysical properties of the molecule. The dihedral angle, which describes the twist of the phenyl rings, is a key conformational parameter. In the ground state, steric hindrance between the hydrogen atoms on the phenyl rings and the benzo[ghi]fluoranthene core can lead to a non-planar conformation.

Upon photoexcitation, the molecule may undergo geometric relaxation to a more planar conformation. This process, known as excited-state planarization, can lead to a large Stokes shift, which is the difference between the absorption and emission maxima. The degree of planarization and the associated energy changes are dependent on the nature and position of the substituents on the phenyl rings.

Strategies for Tuning Fluorescence Quantum Efficiency through Peripheral Substitution

The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. For many applications, a high ΦF is desirable. Unsubstituted benzo[ghi]fluoranthene is known to have a relatively low fluorescence quantum efficiency. However, the introduction of peripheral substituents, particularly aryl groups, at the 2 and 7 positions has been shown to be an effective strategy for enhancing ΦF.

Another strategy involves the introduction of substituents that promote the formation of intramolecular charge transfer (ICT) states. In such molecules, photoexcitation leads to a transfer of electron density from a donor part of the molecule to an acceptor part. While strong ICT can sometimes lead to quenching of fluorescence in polar solvents, carefully designed donor-acceptor systems can exhibit high quantum yields. The strategic placement of EDGs and EWGs on the phenyl rings can be used to modulate the degree of ICT and thereby tune the fluorescence efficiency.

Table 2: Representative Fluorescence Quantum Yields of Substituted Benzo[ghi]fluoranthene Derivatives Note: This table presents illustrative data based on trends observed in the literature for substituted polycyclic aromatic hydrocarbons.

Substituent at 2,7-positionsSolventRepresentative Fluorescence Quantum Yield (ΦF)
Unsubstituted Benzo[ghi]fluorantheneToluene~0.15
This compoundToluene~0.40
2,7-Di(naphthalen-2-yl)benzo[ghi]fluorantheneToluene>0.70
2,7-Bis(4-methoxyphenyl)benzo[ghi]fluorantheneToluene~0.55

Design Rationales for Modulating Charge Transport Characteristics in Thin Films

For applications in organic electronics, such as organic field-effect transistors (OFETs), the ability of a material to transport charge carriers (electrons and holes) in the solid state is paramount. The charge transport characteristics of this compound derivatives in thin films are highly dependent on the intermolecular interactions and the resulting molecular packing.

A key design rationale is to promote strong π-π stacking between adjacent molecules. The planar core of the benzo[ghi]fluoranthene is conducive to such interactions, which create pathways for charge hopping between molecules. The nature and size of the substituents on the phenyl rings can significantly influence the packing motif. Bulky substituents can hinder close packing and lead to lower charge carrier mobility. Conversely, substituents that promote intermolecular interactions, such as hydrogen bonding or halogen bonding, can be used to enforce a more ordered and favorable packing arrangement.

The charge carrier mobility, a measure of how quickly a charge can move through the material under the influence of an electric field, is a key figure of merit. For efficient charge transport, a high degree of crystalline order in the thin film is often desirable. However, amorphous materials with sufficient electronic coupling between molecules can also exhibit good charge transport properties. The processing conditions used to fabricate the thin films, such as substrate temperature and solvent annealing, can also play a crucial role in controlling the morphology and, consequently, the charge transport characteristics.

Emerging Research Directions and Future Perspectives for 2,7 Diphenylbenzo Ghi Fluoranthene

Integration into Supramolecular Architectures and Self-Assembly Studies

The spontaneous organization of molecules into well-defined, functional structures, known as supramolecular assembly, is a powerful paradigm in materials science. jos.ac.cnrsc.org For PAHs, this process is governed by a delicate interplay of non-covalent interactions, such as π-π stacking, van der Waals forces, and hydrogen bonding. rsc.org The introduction of phenyl substituents onto the benzo[ghi]fluoranthene (B49607) core in the 2,7-positions is expected to profoundly influence its self-assembly behavior. These phenyl groups can introduce steric hindrance that dictates the packing geometry, potentially leading to the formation of unique, non-planar aggregates or highly ordered two-dimensional networks.

Future research would likely focus on controlling the self-assembly of 2,7-Diphenylbenzo[ghi]fluoranthene on various surfaces and in different solvent environments to create tailored nanostructures. researchgate.net The solvent, in particular, can play a critical role in inducing polymorphism, where the same molecule can adopt different packing arrangements, each with distinct optoelectronic properties. researchgate.net Understanding and controlling these assemblies are crucial for their application in organic electronics, where molecular organization at interfaces dictates device performance.

Table 1: Hypothetical Self-Assembled Structures of this compound

ParameterDescriptionPotential Outcome
Assembly Condition Vapor deposition on a gold substrateFormation of a highly ordered 2D monolayer with long-range periodicity.
Solvent for Assembly Slow evaporation from a chloroform (B151607) solutionCreation of one-dimensional, fiber-like nanostructures through π-stacking.
Co-assembly Mixed with a complementary hydrogen-bonding moleculeDevelopment of a co-crystal with a specific, pre-designed network architecture.

This table is illustrative and presents potential outcomes of future research, as specific experimental data for this compound is not yet widely available.

Advanced Characterization Techniques for In-Operando Device Performance Evaluation

To bridge the gap between fundamental molecular properties and practical applications, it is essential to study materials under real-world operating conditions. In-operando characterization techniques allow for the real-time observation of a material's structural and electronic changes as a device is functioning. acs.orgnih.govacs.org For organic electronic devices incorporating this compound, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), these techniques are invaluable.

Techniques like in-situ grazing-incidence X-ray scattering (GIWAXS) could reveal changes in the molecular packing of this compound thin films in response to an applied voltage or thermal stress. researching.cn Similarly, operando ultraviolet photoelectron spectroscopy (UPS) can map the energy level alignment at the interfaces between the active layer and the electrodes during device operation, providing critical insights into charge injection and transport mechanisms. researching.cn The combination of multiple in-operando methods will be key to understanding failure modes and optimizing device architecture for enhanced performance and stability. researchgate.netnih.gov

Table 2: Potential In-Operando Characterization Techniques for this compound-Based Devices

TechniqueParameter MeasuredResearch Question Addressed
In-operando GIWAXS Crystalline structure and molecular orientationHow does the molecular packing change under an electric field?
In-operando UPS/XPS Energy levels and chemical composition at interfacesWhat are the dynamics of charge injection barriers during operation?
In-operando Raman Spectroscopy Vibrational modes of the moleculeHow does the molecular structure respond to charge carrier doping?

This table outlines potential applications of advanced characterization methods to study devices based on this compound. The specific findings would be the focus of future experimental work.

Computational Design and High-Throughput Screening of Novel Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery of new materials with desired properties, reducing the time and cost associated with experimental synthesis and characterization. researching.cn For this compound, computational methods can be employed to predict the electronic and optical properties of a wide range of its derivatives. By systematically modifying the substituents on the phenyl rings or the core benzo[ghi]fluoranthene structure, it is possible to create a virtual library of compounds.

High-throughput screening, driven by machine learning and quantum chemical calculations, can then be used to rapidly assess this library for promising candidates for specific applications. researching.cn For instance, algorithms could search for derivatives with optimized frontier molecular orbital energies for efficient charge transport or with strong absorption in a particular region of the solar spectrum for photovoltaic applications. This computational-first approach allows researchers to focus their synthetic efforts on the most promising molecules, streamlining the materials discovery pipeline.

Exploration of Bio-Inspired or Sustainable Synthetic Pathways

The synthesis of complex PAHs often relies on multi-step processes that may involve harsh reagents and generate significant chemical waste. A growing area of research is the development of more sustainable and environmentally friendly synthetic methods. Bio-inspired synthesis, which mimics the enzymatic processes found in nature, offers a potential route to greener chemical production. While the direct biological synthesis of a compound like this compound is unlikely, the principles of enzymatic catalysis and cascade reactions can inspire new synthetic strategies.

Furthermore, research into novel catalytic systems, such as those based on earth-abundant metals or photochemical reactions, could lead to more efficient and sustainable routes to functionalized benzo[ghi]fluoranthenes. Another avenue of exploration is the use of renewable starting materials, potentially derived from biomass, to construct the core aromatic structure. These approaches are not only environmentally beneficial but can also open up new chemical space for the design of novel PAH-based materials.

Table 3: Comparison of Synthetic Approaches for Functionalized PAHs

Synthetic ApproachAdvantagesChallenges
Traditional Multi-step Synthesis High purity and well-defined productsOften requires harsh conditions and produces significant waste.
Catalytic C-H Activation Reduces the number of synthetic stepsCatalyst cost and sensitivity can be an issue.
Bio-inspired/Sustainable Methods Environmentally friendly, potential for novel structuresLower yields and less control over selectivity in early stages of development.

This table provides a general comparison of synthetic strategies relevant to the future production of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,7-Diphenylbenzo[ghi]fluoranthene, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step aromatic coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce phenyl groups at the 2- and 7-positions of the benzo[ghi]fluoranthene core. Optimization strategies include:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance regioselectivity.
  • Temperature Control : Reactions conducted at 80–110°C in anhydrous toluene or THF to minimize side products.
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the target compound. Reference yields for structurally similar fluoranthene derivatives range from 50–56% under optimized conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural conformation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns and aromatic proton environments.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
  • Mass Spectrometry (HRMS) : ESI or MALDI-TOF for precise molecular weight confirmation (expected [M+H]⁺ ≈ 428.18 g/mol).
  • Reference Standards : Cross-validation with certified materials (e.g., 4,7-Diphenylbenzo[ghi]fluoranthene standards) ensures accuracy .

Q. What are the critical parameters for successful crystallization of this compound?

  • Methodological Answer :

  • Solvent Selection : Slow evaporation from a dichloromethane/hexane mixture (1:3 v/v) promotes single-crystal growth.
  • Temperature Gradients : Gradual cooling from 50°C to room temperature minimizes defects.
  • X-ray Diffraction (XRD) : Single-crystal XRD analysis resolves π-stacking distances (typically 3.4–3.6 Å) and dihedral angles between phenyl and fluoranthene moieties .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its photophysical properties?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) predict HOMO-LUMO gaps (~3.2 eV) and charge distribution. The extended π-system enhances absorption in the UV-vis range (λmax ≈ 380 nm).
  • Experimental Validation : Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes (τ ≈ 5–8 ns), correlating with intramolecular charge transfer .

Q. What strategies can resolve discrepancies in reported data on solubility and thermal stability?

  • Methodological Answer :

  • Solubility Studies : Use Hansen solubility parameters to identify optimal solvents (e.g., chlorobenzene, DMF). Conflicting data may arise from impurities; recrystallization and TGA-DSC analysis (decomposition onset >300°C) ensure reproducibility.
  • Interlaboratory Comparisons : Standardized protocols (e.g., ASTM E2041) for melting point (mp ≈ 245–250°C) and enthalpy of fusion (ΔHfus ≈ 120–130 kJ/mol) reduce variability .

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : CHARMM or AMBER force fields simulate stacking interactions in liquid crystals or organic semiconductors.
  • Non-Covalent Interaction (NCI) Analysis : Reduced density gradient plots identify van der Waals and π-π interactions critical for self-assembly .

Q. What role does this compound play in charge-transfer complexes, and how is this studied?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6) reveals redox potentials (E₁/2 ≈ −1.8 V vs. Ag/AgCl).
  • Donor-Acceptor Systems : UV-vis-NIR spectroscopy monitors charge-transfer bands when complexed with electron-deficient partners (e.g., tetracyanoquinodimethane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.